molecular formula C11H19NO4 B2723749 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate CAS No. 1449295-52-6

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate

Cat. No.: B2723749
CAS No.: 1449295-52-6
M. Wt: 229.276
InChI Key: DKYLCANTGPRCHY-QMMMGPOBSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate (CAS: 1449295-52-6) is a chiral Boc-protected amino acid ester with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Its structure features a cyclopropane ring attached to the α-carbon of the amino acid backbone, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a methyl ester at the carboxylate terminus. This compound is widely used in peptide synthesis and pharmaceutical intermediates due to its stability under basic conditions and ease of deprotection under acidic conditions.

Properties

IUPAC Name

methyl (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYLCANTGPRCHY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate typically involves the following steps:

    Amino Acid Derivatization: The amino acid derivative is then protected using the tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Stereoisomeric Analog: Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-cyclopropylacetate

The (2R)-enantiomer (CAS: 936097-43-7, YC-1631) shares the same molecular formula (C₁₁H₁₉NO₄) and molecular weight but differs in stereochemistry at the α-carbon. Key distinctions include:

  • Purity : 96% (vs. 96% for the (2S)-form) .
  • Applications : Enantiomeric pairs often exhibit divergent biological activities. For example, the (R)-form may show altered binding affinity in chiral environments, such as enzyme active sites .

Cycloalkyl Substituent Variant: Methyl (2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-cyclopentylacetate

YC-1644 (CAS: 196206-09-4) replaces the cyclopropane ring with a cyclopentyl group. Differences include:

  • Molecular Formula: C₁₃H₂₃NO₄ (vs. C₁₁H₁₉NO₄ for the cyclopropyl analog).
  • The reduced ring strain compared to cyclopropane may also enhance stability .

Functionalized Derivatives: Methyl (2S)-4-{[(tert-Butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate

YC-2255 (CAS: 125218-68-0) introduces an additional Fmoc-protected amine and a longer carbon chain:

  • Molecular Formula : C₂₃H₂₈N₂O₆.
  • Applications : The dual protection (Boc and Fmoc) allows orthogonal deprotection strategies, making it valuable in solid-phase peptide synthesis .

Acid Form: (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic Acid

This derivative (CAS: 155976-13-9) lacks the methyl ester, yielding a carboxylic acid. Key properties:

  • Molecular Weight : 215.25 g/mol (vs. 229.27 g/mol for the ester).
  • Reactivity : The free carboxylate enables direct conjugation reactions, bypassing ester hydrolysis steps required for the methyl ester form .

Comparative Data Table

Compound Name CAS Number Configuration Substituent Purity Molecular Formula Molecular Weight (g/mol)
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate (Target) 1449295-52-6 S Cyclopropyl 96% C₁₁H₁₉NO₄ 229.27
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate 936097-43-7 R Cyclopropyl 96% C₁₁H₁₉NO₄ 229.27
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate 196206-09-4 S Cyclopentyl 95% C₁₃H₂₃NO₄ 265.33
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(Fmoc)amino]butanoate 125218-68-0 S Dual-protected 98% C₂₃H₂₈N₂O₆ 428.48
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic Acid 155976-13-9 S Cyclopropyl (acid) N/A C₁₀H₁₇NO₄ 215.25

Key Research Findings

  • Stereochemical Impact : The (2S)- and (2R)-enantiomers exhibit identical physicochemical properties but divergent interactions in chiral environments. For instance, enzymatic resolution processes may favor one enantiomer over the other .
  • Substituent Effects : Cyclopropane’s ring strain enhances reactivity in nucleophilic acyl substitutions compared to cyclopentyl analogs, though at the cost of thermodynamic stability .
  • Purity Considerations : High-purity grades (≥95%) are critical for pharmaceutical intermediates to minimize side reactions .

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H19_{19}NO4_{4}
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1202452-81-0
  • IUPAC Name : this compound

This compound is known to exhibit several biological activities, primarily due to its structural features that allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can influence the compound's reactivity and bioavailability.

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound may possess antimicrobial properties. The presence of the cyclopropyl group enhances lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy against certain bacterial strains.
  • Antitumor Activity : Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves modulation of apoptosis pathways or interference with cell cycle progression.
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amine .
  • Cyclopropanation reaction to introduce the cyclopropyl moiety.
  • Esterification with methyl acetate to yield the final product.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditionsYield
1Boc ProtectionBoc anhydride, amineRoom temperature85%
2CyclopropanationCyclopropane precursorCatalytic conditions78%
3EsterificationMethyl acetate, acid catalystReflux90%

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potential as a lead compound for antibiotic development.

Study 2: Antitumor Activity

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours, suggesting its potential as an anticancer agent.

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